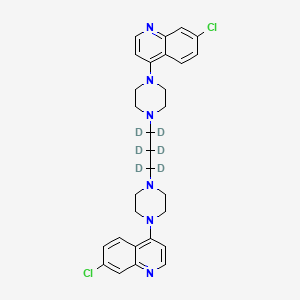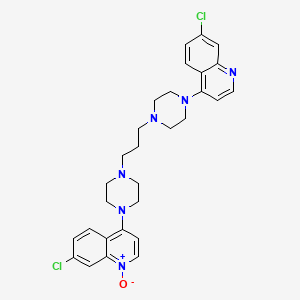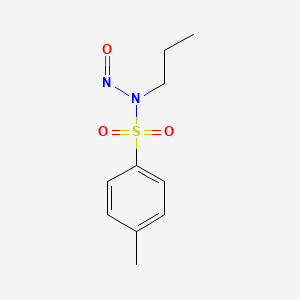
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Vue d'ensemble
Description
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate is an organic compound with the molecular formula C9H17N3O6 and a molecular weight of 263.25 g/mol . This compound is known for its unique structure, which consists of a morpholine ring substituted with an aminoethyl group and a carboxamide group, combined with oxalate. It is commonly used in various scientific research applications due to its biological activity and chemical properties .
Mécanisme D'action
Target of Action
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, also known as N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate, is a complex organic compound. It is known to be used as a raw material in the production of epoxy resins .
Mode of Action
It is known to be used in proteomics research and in the synthesis of other products such as ethers, phenylchloropropane, propionic acid, etc .
Result of Action
It is known to be used in biomedical applications as a lysosome-targeting group .
Action Environment
It is known to be relatively stable in neutral or weakly acidic environments .
Analyse Biochimique
Biochemical Properties
The N-(2-Aminoethyl)morpholine-4-carboxamide part of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has biological activity and can interact with certain receptors in the body . This unique molecular structure gives this compound many excellent properties .
Molecular Mechanism
It is known that the N-(2-aminoethyl)-4-morpholinecarboxamide part of the compound has biological activity and can interact with certain receptors in the body
Méthodes De Préparation
The preparation of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate typically involves two key steps[2][2]:
Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide: This step involves the reaction of 2-chloroethanol with 4-morpholinecarboxamide to form N-(2-chloroethyl)morpholine-4-carboxamide. This intermediate is then reacted with ammonia or an ammonium salt to yield N-(2-Aminoethyl)morpholine-4-carboxamide.
Formation of the Oxalate Salt: The final step involves reacting N-(2-Aminoethyl)morpholine-4-carboxamide with oxalic acid to form this compound[][2].
Analyse Des Réactions Chimiques
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has a wide range of scientific research applications :
Chemistry: It is used as a fine chemical raw material in the synthesis of other compounds, such as ethers and phenylchloropropane.
Biology: The compound is utilized in proteomics research for studying protein interactions and functions.
Industry: The compound is used in the production of epoxy resins and other industrial chemicals.
Comparaison Avec Des Composés Similaires
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate can be compared with other similar compounds, such as:
N-(2-Aminoethyl)morpholine-4-carboxamide: This compound lacks the oxalate part, making it less soluble and bioavailable.
N-(2-Chloroethyl)morpholine-4-carboxamide: This intermediate compound is used in the synthesis of this compound but has different chemical properties and applications.
Landiolol hydrochloride: This compound is a beta-blocker used in medicine, and its structure is related to this compound.
The uniqueness of this compound lies in its combination of the morpholine ring, aminoethyl group, and oxalate, which confer specific chemical and biological properties .
Propriétés
IUPAC Name |
N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSRINQKOORMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676791 | |
| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154467-16-0 | |
| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154467160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)morpholine-4-carboxamide oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5KJL4M75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B587046.png)


![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)


